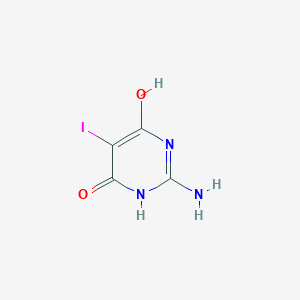

2-Amino-5-iodopyrimidine-4,6-diol

Description

Historical Context of Pyrimidine (B1678525) Chemistry and its Evolution as a Privileged Chemical Scaffold

The history of pyrimidine chemistry dates back to the 19th century, with the isolation of pyrimidine derivatives like alloxan (B1665706) and the first laboratory synthesis of barbituric acid in 1879 from urea (B33335) and malonic acid. wikipedia.org The term "pyrimidine" itself was coined in 1884 by Pinner, derived from a combination of "pyridine" and "amidine" to reflect its structural similarities. umich.edu A pivotal moment in understanding the significance of pyrimidines came with the discovery of cytosine, thymine, and uracil (B121893) as fundamental components of nucleic acids (DNA and RNA). wikipedia.orgbritannica.com This biological role cemented the pyrimidine ring system as a crucial element in the chemistry of life.

Over the decades, the pyrimidine scaffold has earned the designation of a "privileged scaffold" in medicinal chemistry. nih.govnih.govbenthamdirect.com This term refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target. The structural rigidity and the presence of electron-rich nitrogen atoms in the pyrimidine ring allow for diverse interactions with biological targets. mdpi.com Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer nih.govnih.gov, antiviral mdpi.com, antibacterial, and anti-inflammatory drugs. researchgate.net The continual exploration of novel pyrimidine derivatives is driven by the quest for more potent and selective therapeutic agents. nih.gov

The Unique Architectural and Electronic Features of 2-Amino-5-iodopyrimidine-4,6-diol

The chemical persona of this compound is defined by the interplay of its constituent functional groups on the pyrimidine ring. The core, 2-aminopyrimidine-4,6-diol, is a multifaceted structure. The diol groups at positions 4 and 6 introduce the possibility of keto-enol tautomerism, a common feature in hydroxypyrimidines. dergipark.org.tracs.orgacs.org Depending on the solvent and pH, the compound can exist in various tautomeric forms, including the dihydroxy, hydroxy-oxo, and dioxo forms, which significantly influences its hydrogen bonding capabilities and electronic properties. wikipedia.orgrsc.org

The substituents on the pyrimidine ring each contribute distinct electronic effects:

2-Amino Group: The amino group at the C2 position is a strong electron-donating group through resonance. It increases the electron density of the pyrimidine ring, which can influence its reactivity in electrophilic substitution reactions and its ability to coordinate with metal ions. chemicalbook.comlibretexts.org

4,6-Diol Groups: These hydroxyl groups are also electron-donating through resonance but can exhibit tautomerism to keto forms, which have different electronic and hydrogen-bonding properties. dergipark.org.trrsc.org

5-Iodo Group: Halogens, including iodine, typically exert a dual electronic effect on aromatic rings. Inductively, the iodine atom is electron-withdrawing due to its electronegativity. libretexts.org However, it can also donate electron density to the ring through resonance. The C5 position of pyrimidine is relatively electron-rich and amenable to electrophilic substitution, such as halogenation. wikipedia.org The introduction of a bulky iodine atom at this position can also introduce significant steric effects, influencing the molecule's conformation and interaction with biological targets.

The combination of these functional groups on a single pyrimidine scaffold results in a molecule with a complex electronic landscape and a defined three-dimensional architecture, making it a candidate for specific molecular recognition events.

Rationale for Focused Academic Inquiry into this compound

The motivation for investigating this compound is multifaceted, drawing from the known biological activities of related compounds. The 2-aminopyrimidine (B69317) moiety is a core component of several successful drugs, particularly kinase inhibitors used in cancer therapy. nih.gov Furthermore, studies on 5-substituted 2-amino-4,6-dihydroxypyrimidines have revealed their potential as inhibitors of immune-activated nitric oxide (NO) production, suggesting anti-inflammatory applications. nih.gov

The iodine substituent at the 5-position is of particular interest. Iodinated organic compounds are widely used as intermediates in organic synthesis, where the iodine atom can be readily replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of other functional groups. google.com This makes this compound a potentially valuable precursor for generating libraries of novel pyrimidine derivatives for drug discovery screening. Moreover, iodinated pyrimidines themselves have shown utility as antiviral agents. mdpi.com

The synthesis of the parent scaffold, 2-amino-4,6-dihydroxypyrimidine (B16511), is well-established through the condensation of guanidine (B92328) with a malonic acid ester. chemicalbook.comchemicalbook.com The subsequent iodination at the C5 position is a feasible transformation, often achieved using reagents like N-iodosuccinimide or iodine in the presence of an activating agent. mdpi.comgoogle.com The accessibility of this compound through established synthetic routes further enhances its appeal for research purposes.

Overview of Research Trajectories and Multidisciplinary Relevance

The unique structural and electronic properties of this compound suggest several potential avenues for research across different scientific disciplines:

Medicinal Chemistry: A primary research trajectory would be the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents. Drawing from the activities of related compounds, these could be screened for anticancer (e.g., kinase inhibition), anti-inflammatory (e.g., NO synthase inhibition), and antiviral activities. The iodine atom can serve as a handle for further structural modifications to explore structure-activity relationships (SAR).

Synthetic Chemistry: The compound serves as a versatile intermediate. Research could focus on utilizing it in cross-coupling reactions to build more complex molecular architectures. The development of efficient and regioselective synthesis and functionalization methods for this and related pyrimidines would be of significant interest to organic chemists.

Materials Science: Heterocyclic compounds with specific electronic and hydrogen-bonding capabilities are of interest in the design of novel organic materials. The potential for extensive hydrogen bonding networks and the presence of the heavy iodine atom could impart interesting solid-state properties, such as crystal packing, and could be explored for applications in crystal engineering and supramolecular chemistry.

In essence, this compound stands as a promising platform for fundamental and applied chemical research, with its significance rooted in the rich history of pyrimidine chemistry and the potential for future discoveries in medicine and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 857411-23-5 | Inferred from supplier data |

| Molecular Formula | C₄H₄IN₃O₂ | Inferred from structure |

| Molecular Weight | 253.00 g/mol | Calculated |

Table 2: Comparison of Related Pyrimidine Scaffolds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Pyrimidine | C₄H₄N₂ | 80.09 | The parent heterocyclic aromatic compound. wikipedia.org |

| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | Contains an electron-donating amino group. nih.govchemicalbook.com |

| 2-Amino-4,6-dihydroxypyrimidine | C₄H₅N₃O₂ | 127.10 | The core structure, capable of tautomerism. chemicalbook.comwikipedia.org |

| This compound | C₄H₄IN₃O₂ | 253.00 | The title compound with an iodo-substituent. |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | C₄H₂Cl₂FN₃ | 193.99 | A related compound with known NO-inhibitory activity. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C4H4IN3O2 |

|---|---|

Molecular Weight |

253.00 g/mol |

IUPAC Name |

2-amino-4-hydroxy-5-iodo-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H4IN3O2/c5-1-2(9)7-4(6)8-3(1)10/h(H4,6,7,8,9,10) |

InChI Key |

IPXPNFOHCAEFMA-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino 5 Iodopyrimidine 4,6 Diol and Its Analogues

Classic Cyclocondensation Approaches for the Pyrimidine-4,6-diol Core

The formation of the 2-aminopyrimidine-4,6-diol scaffold is most commonly achieved through a cyclocondensation reaction. This approach involves combining a three-carbon component with a guanidine-containing fragment to build the heterocyclic ring. bu.edu.eg This method is widely recognized for its efficiency and reliability in constructing the pyrimidine (B1678525) nucleus from non-heterocyclic precursors. bu.edu.eg

Guanidine-Mediated Condensation Reactions with Malonic Acid Derivatives

The principal strategy for synthesizing the 2-amino-4,6-dihydroxypyrimidine (B16511) core involves the condensation of guanidine (B92328) with a malonic acid derivative, typically a dialkyl malonate such as dimethyl malonate or diethyl malonate. nih.govchemicalbook.com This reaction is conducted under basic conditions, which facilitates the deprotonation of the malonic ester and the subsequent nucleophilic attack and cyclization.

The general mechanism involves the reaction of guanidine with the dicarbonyl functionality of the malonic ester. A common procedure utilizes guanidine hydrochloride or guanidine nitrate (B79036) as the source of guanidine, which is first treated with a strong base like sodium methoxide (B1231860) or sodium ethoxide to generate the free guanidine base in situ. nih.govchemicalbook.com The malonic ester is then added to the reaction mixture, and upon heating, undergoes a double condensation to form the stable six-membered pyrimidine ring. chemicalbook.com This foundational reaction provides the unsubstituted 2-amino-4,6-dihydroxypyrimidine, which serves as the precursor for subsequent iodination. The synthesis of 5-substituted analogues follows the same principle, starting with an appropriately monosubstituted malonic acid diester. nih.gov

Optimization of Reaction Conditions and Precursors

The efficiency of the guanidine-mediated cyclocondensation can be significantly influenced by the reaction conditions. Optimization of parameters such as solvent, base, temperature, and reaction time is crucial for maximizing product yield and purity, particularly in large-scale preparations. nih.gov

Research has shown that the choice of solvent is critical; for instance, using methanol (B129727) or ethanol (B145695) is often necessary to drive the reaction to full conversion and maintain a clean reaction profile. nih.gov The base, typically an alkoxide corresponding to the solvent (e.g., sodium methoxide in methanol), is used in excess to ensure the complete formation of the guanidine free base and to promote the condensation steps. nih.gov Reaction times can vary, with typical procedures involving refluxing the mixture for several hours. chemicalbook.com

Post-reaction workup also plays a role in the final product quality. A standard method involves evaporating the solvent, redissolving the solid residue in water, and carefully adjusting the pH to the isoelectric point (around pH 6) with an acid like HCl to precipitate the product. chemicalbook.com The resulting solid is then filtered and washed to yield the pure 2-amino-4,6-pyrimidinediol. chemicalbook.com By carefully controlling these conditions, yields for this cyclization step can be very high, often exceeding 85-95%. nih.govchemicalbook.com

The selection of different monosubstituted malonic acid diesters as precursors allows for the synthesis of a wide array of 5-substituted analogues of 2-aminopyrimidine-4,6-diol, demonstrating the versatility of this method. nih.gov

| C5 Substituent | Malonic Ester Precursor | Reaction Conditions | Reported Yield (%) |

|---|---|---|---|

| Methyl | Diethyl methylmalonate | Guanidine, Sodium Ethoxide, Ethanol | 91 |

| Ethyl | Diethyl ethylmalonate | Guanidine, Sodium Ethoxide, Ethanol | 88 |

| Propyl | Diethyl propylmalonate | Guanidine, Sodium Ethoxide, Ethanol | 94 |

| Isopropyl | Diethyl isopropylmalonate | Guanidine, Sodium Ethoxide, Ethanol | 93 |

| Allyl | Diethyl allylmalonate | Guanidine, Sodium Ethoxide, Ethanol | 95 |

| Phenyl | Diethyl phenylmalonate | Guanidine, Sodium Ethoxide, Ethanol | 94 |

Stereochemical Control and Regioselectivity in Core Synthesis

The cyclocondensation reaction between guanidine and malonic acid derivatives exhibits a high degree of regioselectivity. The inherent symmetry of the guanidine (N-C-N) and malonic ester (C-C-C) fragments dictates that the cyclization will produce the 2-amino-4,6-dihydroxypyrimidine structure. When a C5-substituted malonic ester is used, the substituent is regioselectively incorporated at the C5 position of the resulting pyrimidine ring, located between the two carbonyl groups of the precursor. nih.gov

Regarding stereochemistry, the pyrimidine-4,6-diol core itself is planar and achiral. Therefore, the synthesis of the unsubstituted core does not generate any stereocenters. If a chiral-substituted malonic acid derivative were employed as a precursor, the stereochemistry of the substituent at the C5 position would generally be retained during the reaction, as the cyclization process does not directly involve the chiral center. However, for the synthesis of the parent 2-amino-4,6-dihydroxypyrimidine, stereochemical control is not a factor.

Targeted Iodination Strategies at the C5 Position

Once the 2-amino-4,6-dihydroxypyrimidine core is synthesized, the next critical step is the introduction of an iodine atom at the C5 position. This transformation is typically achieved through electrophilic aromatic substitution, as the C5 position is electronically activated by the electron-donating amino and hydroxyl groups at positions 2, 4, and 6.

Direct Electrophilic Iodination of 2-Amino-4,6-dihydroxypyrimidine

Direct iodination involves treating 2-amino-4,6-dihydroxypyrimidine with an electrophilic iodine source. The electron-rich nature of the pyrimidine ring facilitates this substitution, specifically at the C5 position. Various iodinating reagents and systems can be employed for this purpose.

Molecular iodine (I₂) itself has weak reactivity, so its use in electrophilic substitution often requires an activating agent or an oxidant to generate a more potent electrophile, such as the iodonium (B1229267) ion (I⁺). nih.govmdpi.com Green chemistry approaches have been developed for the iodination of similar pyrimidine structures, such as uracil (B121893), using molecular iodine in combination with silver nitrate (AgNO₃) under solvent-free mechanical grinding conditions. nih.gov Other effective systems include the use of iodine with an oxidizing agent like hydrogen peroxide (H₂O₂) or ammonium (B1175870) iodide with Oxone®. mdpi.comgoogle.com These oxidants convert iodide (I⁻) or iodine (I₂) into a reactive electrophilic species (e.g., HOI) that can readily attack the activated C5 position. mdpi.com The choice of reagent and conditions allows for a controlled and regioselective introduction of the iodo group.

| Iodinating System | Proposed Conditions | Mechanism/Comment | Reference |

|---|---|---|---|

| I₂ / AgNO₃ | Solvent-free, mechanical grinding | AgNO₃ acts as an electrophilic activator for I₂. This is an eco-friendly method. | nih.gov |

| I₂ / H₂O₂ | Aqueous or organic solvent | H₂O₂ oxidizes I₂ to a more reactive electrophilic iodine species. | mdpi.comgoogle.com |

| NH₄I / Oxone® | Methanol | Oxone® oxidizes the iodide ion (I⁻) to an electrophilic species (I⁺), likely HOI. | mdpi.com |

| N-Iodosuccinimide (NIS) | Benzene, Acetic Acid (catalyst) | NIS is a common and effective source of electrophilic iodine for activated aromatic systems. | guidechem.com |

Indirect Iodination via Precursor Modification

An alternative to direct iodination is an indirect approach where a different functional group is first placed at the C5 position and subsequently converted to an iodo group. This strategy can be useful if direct iodination proves to be low-yielding or produces undesirable side products.

Control of Reaction Byproducts and Selectivity

Key strategies for controlling selectivity and byproducts include:

Choice of Iodinating Agent: The reactivity of the iodinating agent is paramount. While molecular iodine (I₂) can be used, it often requires an activating agent or specific conditions to be effective. N-iodosuccinimide (NIS) is a common alternative, offering a milder and more selective method for iodination. The choice of agent impacts the reaction kinetics and the potential for over-iodination or other side reactions.

Stoichiometric Control: Precise control of the molar ratio of the iodinating agent to the pyrimidine substrate is crucial. Using a slight excess of the iodinating agent can drive the reaction to completion, but a large excess increases the risk of di-iodination or other undesired reactions.

Solvent and pH: The reaction medium plays a significant role. Aqueous solvents can be employed, sometimes with pH control to manage the reactivity of the substrate and the electrophile. google.com For instance, syntheses of related compounds like 2-amino-5-iodopyridine (B21400) have been successfully performed in water, which simplifies workup and reduces organic waste. google.com The pH can influence the protonation state of the aminopyrimidine, thereby modulating the ring's electron density and its susceptibility to electrophilic attack.

Temperature and Reaction Time: Lowering the reaction temperature can often enhance selectivity by favoring the desired kinetic product over thermodynamically stable byproducts. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for quenching the reaction at the optimal point to maximize the yield of the target compound.

Purification Techniques: Post-reaction, the isolation of pure 2-Amino-5-iodopyrimidine-4,6-diol from unreacted starting materials and byproducts is typically achieved through crystallization or column chromatography. guidechem.com The choice of solvent system for these purification methods is critical for achieving high purity.

Synthesis of Derivatized this compound Analogues

The this compound scaffold possesses multiple reactive sites—an exocyclic amino group, two hydroxyl groups, and an iodo-substituted carbon—making it a versatile platform for the synthesis of a diverse library of analogues. Selective functionalization at these positions is key to exploring the chemical space around this core structure.

N-Alkylation and N-Acylation of the Amino Moiety

Selective modification of the exocyclic amino group at the C2 position requires careful consideration of the competing nucleophilicity of the hydroxyl groups. Direct N-alkylation or N-acylation can be challenging and may result in a mixture of N- and O-functionalized products.

Strategies to achieve selective N-functionalization include:

Reaction Conditions: Employing specific base and solvent systems can favor N-alkylation. For example, reactions of 2-amino-1,3-benzothiazole with α-iodoketones have shown that the reaction can proceed via N-alkylation of the endocyclic nitrogen. nih.gov While structurally different, the principles of controlling reactivity apply.

Protecting Groups: The most robust method for ensuring selective N-functionalization is to first protect the hydroxyl groups. Once the hydroxyls are masked, the amino group can be reacted with a variety of electrophiles such as alkyl halides, acyl chlorides, or anhydrides to yield the desired N-substituted analogues. Subsequent deprotection of the hydroxyl groups reveals the target molecule. Common protecting groups for hydroxyls include silyl (B83357) ethers or benzyl (B1604629) ethers. youtube.com

O-Alkylation and O-Acylation of the Hydroxyl Groups

Conversely, selective functionalization of the C4 and C6 hydroxyl groups can be achieved by exploiting their reactivity under specific conditions or by passivating the amino group.

Chemoselective O-Alkylation: Direct O-alkylation can be performed using reagents like alkyl halides in the presence of a suitable base. The challenge lies in preventing concomitant N-alkylation. Studies on similar heterocyclic systems have demonstrated that chemoselective O-alkylation is feasible, though it may require specific catalysts or reaction conditions to direct the reaction toward the desired product. nih.gov The tautomeric nature of the pyrimidine-diol to a pyrimidinone system can influence the site of alkylation.

Chemoselective O-Acylation: A highly effective strategy for selective O-acylation involves performing the reaction under acidic conditions. nih.gov In an acidic medium, such as trifluoroacetic acid, the amino group is protonated to form an ammonium salt. This protonation effectively deactivates the nitrogen as a nucleophile, allowing acylating agents (e.g., acyl chlorides or anhydrides) to react exclusively with the hydroxyl groups. nih.gov This method provides a clean and efficient route to O-acylated derivatives without the need for protection-deprotection steps.

Introduction of Diverse Substituents at the C5 Position via Cross-Coupling Precursors

The iodine atom at the C5 position serves as an exceptionally versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. nih.govnih.gov This approach is a cornerstone of modern medicinal chemistry for generating structural diversity. nih.govnih.gov Palladium-catalyzed reactions are particularly prominent in this context. rsc.org

Common cross-coupling strategies include:

Suzuki-Miyaura Coupling: This reaction couples the iodopyrimidine with an organoboron reagent (boronic acid or boronic ester) to form a new carbon-carbon bond. It is widely used to introduce aryl, heteroaryl, or vinyl groups at the C5 position. researchgate.net The reaction is known for its mild conditions and tolerance of various functional groups.

Sonogashira Coupling: This reaction involves the coupling of the iodopyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is the premier method for installing alkynyl substituents, which can serve as versatile intermediates for further transformations.

Heck Coupling: The Heck reaction couples the iodopyrimidine with an alkene to form a C-C bond, resulting in a C5-alkenyl substituted pyrimidine.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the iodopyrimidine with a primary or secondary amine. It provides a direct route to 5-aminopyrimidine (B1217817) derivatives.

Stille Coupling: This reaction uses organostannane reagents to form C-C bonds and is effective for introducing a variety of alkyl, vinyl, and aryl groups.

The table below summarizes representative conditions for these transformations.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Resulting C5-Substituent |

| Suzuki-Miyaura | Aryl/heteroarylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Aryl, Heteroaryl |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | Alkynyl |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | Alkenyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP, XPhos | NaOt-Bu, Cs₂CO₃ | Amino (NR₂) |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | (Not always required) | Alkyl, Aryl, Vinyl |

This interactive table provides examples of common cross-coupling reactions.

Development of Protecting Group Strategies for Selective Functionalization

Given the multiple reactive functional groups on the this compound core, a well-designed protecting group strategy is essential for achieving regioselective derivatization. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are particularly valuable in multi-step syntheses.

Protecting the Amino Group: The C2-amino group can be protected to prevent its reaction during O-alkylation or O-acylation.

Carbamates: tert-Butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are common protecting groups. Boc is installed using Boc-anhydride and is readily removed under acidic conditions (e.g., TFA). youtube.com Fmoc is base-labile.

Sulfonamides: Groups like p-toluenesulfonyl (Tosyl) and 2-nitrobenzenesulfonyl (Nosyl) form stable sulfonamides. nih.govyoutube.com They are robust but can be cleaved under specific reductive or strongly acidic conditions. nih.govyoutube.com

Protecting the Hydroxyl Groups: The C4 and C6 hydroxyl groups can be protected to enable selective N-functionalization.

Silyl Ethers: tert-Butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) are common choices. They are installed using the corresponding silyl chloride and a base like imidazole. youtube.com Their stability is sterically dependent, and they are typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Benzyl Ethers: Benzyl (Bn) groups can be introduced using benzyl bromide and a base. They are stable to a wide range of conditions but can be removed by catalytic hydrogenation.

Acetals: For diol systems, cyclic acetals like acetonides can be used to protect both hydroxyl groups simultaneously.

The following table outlines potential protecting group strategies for this molecule.

| Functional Group | Protecting Group | Abbreviation | Installation Reagent | Cleavage Condition |

| Amino | tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Acid (e.g., TFA, HCl) |

| Amino | p-Toluenesulfonyl | Ts (Tosyl) | TsCl, Pyridine | Strong Acid / Reduction |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS / TBS | TBDMSCl, Imidazole | Fluoride source (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | BnBr, NaH | Catalytic Hydrogenation (H₂, Pd/C) |

This interactive table summarizes common protecting groups applicable for selective functionalization.

By employing these sophisticated synthetic and protective group strategies, chemists can systematically modify the this compound core, paving the way for the creation of novel and complex molecular architectures.

Structural Elucidation and Advanced Characterization of 2 Amino 5 Iodopyrimidine 4,6 Diol

Spectroscopic Analysis Methodologies

Spectroscopic techniques are instrumental in mapping the structural framework of molecules. For 2-Amino-5-iodopyrimidine-4,6-diol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive picture of its atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While specific experimental NMR data for this compound is not widely published, theoretical predictions and analysis of analogous structures provide significant insights. In a potential ¹H NMR spectrum, the protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift influenced by the solvent and concentration. The hydroxyl (-OH) protons are also expected to produce broad signals.

For the ¹³C NMR spectrum, distinct signals would correspond to the different carbon environments within the pyrimidine (B1678525) ring. The carbon atoms bonded to the electronegative nitrogen and oxygen atoms (C-4 and C-6) would be expected to resonate at a lower field (higher ppm value) compared to the other ring carbons. The presence of the iodine atom at the C-5 position would also influence the chemical shift of this carbon. For comparison, in similar 2-amino-4,6-dihydroxypyrimidine (B16511) structures, the C-4 and C-6 carbons can appear around 164 ppm, while the C-2 carbon is observed near 152 ppm. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | Variable (broad) | Amino (-NH₂) and hydroxyl (-OH) protons |

| ¹³C | ~150-165 | C-2, C-4, C-6 |

| ¹³C | ~80-95 | C-5 (attached to iodine) |

Note: These are estimated values based on analogous compounds and theoretical calculations. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₄H₄IN₃O₂), the expected exact molecular weight is approximately 252.94 g/mol . High-resolution mass spectrometry would be able to confirm this mass with high precision.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules such as HCN, CO, and radicals from the substituent groups. The presence of iodine would also lead to characteristic isotopic patterns and fragmentation involving the C-I bond.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands. The N-H stretching vibrations of the amino group typically appear in the range of 3300-3500 cm⁻¹. mdpi.com The O-H stretching of the hydroxyl groups would also be present in this region, often as a broad band due to hydrogen bonding. The C=O stretching vibrations, if the diol form is in tautomeric equilibrium with a keto form, would appear around 1650-1700 cm⁻¹. ripublication.com Vibrations corresponding to the pyrimidine ring structure would be observed at lower frequencies.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Pyrimidine and its derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* transitions of the aromatic ring and its substituents. mdpi.com The presence of the amino and hydroxyl groups, as well as the iodine atom, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amino (-NH₂) | 3300 - 3500 | N-H Stretch |

| Hydroxyl (-OH) | 3200 - 3600 (broad) | O-H Stretch |

| Carbonyl (C=O) | 1650 - 1700 | C=O Stretch (if in keto form) |

| Pyrimidine Ring | 1400 - 1600 | C=C and C=N Stretches |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Optimization Protocols

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For a compound like this compound, suitable crystals might be grown from various polar solvents. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent and the rate of crystallization are critical parameters that need to be optimized to obtain well-ordered crystals.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

While a specific crystal structure for this compound is not publicly available, analysis of related pyrimidine structures allows for the prediction of its key geometric parameters. The pyrimidine ring is expected to be nearly planar. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds due to aromaticity. The exocyclic C-NH₂ and C-OH bond lengths will be consistent with standard values for such bonds on an aromatic ring. The C-I bond length is expected to be around 2.1 Å.

The bond angles within the pyrimidine ring will be close to 120°, with some distortion due to the different heteroatoms. The arrangement of the substituent groups relative to the ring will be defined by the torsional angles. Intermolecular hydrogen bonding between the amino and hydroxyl groups is expected to play a significant role in the crystal packing, potentially forming extended networks.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4,6-dihydroxypyrimidine |

Elucidation of Intermolecular Interactions, including Hydrogen Bonding and Halogen Bonding

The solid-state architecture and molecular recognition capabilities of this compound are significantly influenced by a network of intermolecular interactions. The primary forces at play are hydrogen bonds and, notably, halogen bonds, which arise from the presence of the iodine substituent.

Hydrogen Bonding: The 2-amino group and the two hydroxyl groups at positions 4 and 6 are potent hydrogen bond donors. The nitrogen atoms within the pyrimidine ring and the oxygen atoms of the hydroxyl groups act as hydrogen bond acceptors. These functionalities allow for the formation of extensive and robust hydrogen-bonding networks. nih.gov In the crystal lattice, these interactions are expected to create layered or three-dimensional structures, significantly impacting the compound's physical properties such as melting point and solubility. The common hydrogen bonding patterns observed in similar structures involve interactions between the amino group and the hydroxyl groups of neighboring molecules. nih.gov

Halogen Bonding: The iodine atom at the C5 position is a key feature that enables halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.gov In the case of this compound, the C-I bond creates a region of positive electrostatic potential on the iodine atom, allowing it to interact with electron-rich atoms like oxygen or nitrogen from adjacent molecules. nih.govmdpi.com These interactions are comparable in strength and directionality to hydrogen bonds and play a crucial role in crystal engineering and molecular recognition. nih.gov The interplay between hydrogen and halogen bonding can lead to complex supramolecular assemblies, and understanding these interactions is vital for designing materials with specific properties. mdpi.comnih.gov The strength of the halogen bond can be tuned, making it a valuable tool in drug design and materials science. nih.gov

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity. The choice of technique depends on the required scale and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of pyrimidine derivatives. For this compound, a reverse-phase HPLC method would be most suitable due to the compound's polarity. sielc.com A C18 column is commonly employed, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase helps to ensure sharp peak shapes by protonating the basic sites on the molecule. sielc.comhelixchrom.com This technique is scalable and can be adapted for preparative separation to isolate the compound from reaction mixtures and impurities. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Aminopyrimidine Diols

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid for MS compatibility) sielc.com |

| Detection | UV at 250 nm helixchrom.com |

| Flow Rate | 0.6 - 1.0 mL/min helixchrom.comsielc.com |

| Injection Volume | 2 - 10 µL helixchrom.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a suitable method for the direct analysis of this compound. The compound's high polarity, low volatility, and thermal lability, attributed to the multiple hydrogen bonding groups (amino and diol), prevent it from being readily vaporized at temperatures compatible with GC analysis. Attempting to analyze it directly would likely lead to decomposition within the injector port.

To utilize GC-MS, a derivatization step would be necessary. This process involves chemically modifying the molecule to increase its volatility and thermal stability. For the hydroxyl and amino groups present in the compound, a common derivatization technique is silylation, which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups. This would decrease the compound's polarity and allow it to pass through the GC column. However, no specific GC-MS derivatization methods have been documented for this particular compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. sielc.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. UPLC methods are often developed by adapting existing HPLC protocols. For this compound, a UPLC method would provide rapid purity checks and impurity profiling with greater sensitivity. The principles of separation remain the same as in HPLC, typically employing a reverse-phase column and an aqueous-organic mobile phase. bldpharm.combldpharm.com

Table 2: Typical UPLC System Parameters

| Parameter | Value |

|---|---|

| Column | Sub-2 µm particle size (e.g., C18) |

| Mobile Phase | Acetonitrile/Water with Formic Acid |

| Flow Rate | 0.4 - 0.8 mL/min |

| Column Temperature | 30 - 50 °C |

| Detection | UV or Mass Spectrometry (MS) bldpharm.com |

Computational Chemistry and Quantum Mechanical Investigations

Computational methods are powerful tools for investigating the properties of molecules like this compound at an atomic level. These techniques provide insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For pyrimidine derivatives, DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. nih.govresearchgate.net

These calculations are crucial for understanding the intermolecular interactions discussed previously. By mapping the molecular electrostatic potential (MEP), researchers can visualize the electron-rich and electron-poor regions of the molecule. mdpi.com This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack and provides a theoretical basis for the observed hydrogen and halogen bonding patterns. mdpi.comnih.gov For this compound, DFT would confirm the positive electrostatic potential (σ-hole) on the iodine atom, rationalizing its ability to act as a halogen bond donor. mdpi.com

Table 3: Theoretical Properties of Pyrimidine Derivatives Obtainable via DFT Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths and angles in the lowest energy conformation. researchgate.net |

| HOMO/LUMO Energies | Indicates the molecule's electronic excitability and chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for non-covalent interactions. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and intramolecular interactions. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, aiding in experimental characterization. |

Conformational Analysis and Tautomerism Studies

The structure of this compound is subject to two primary phenomena that dictate its three-dimensional shape and chemical behavior: conformational preferences and tautomeric equilibria.

Tautomerism:

The "diol" nomenclature suggests hydroxyl groups at positions 4 and 6. However, pyrimidine derivatives with hydroxyl groups at these positions predominantly exist in more stable keto (or oxo) tautomeric forms. For this compound, several tautomers are possible, with the diketo form, 2-amino-5-iodo-1H,5H-pyrimidine-4,6-dione , being the most likely major contributor in the solid state. This preference is well-documented for related compounds like 2-aminopyrimidine-4,6-diol and its derivatives. nih.govsigmaaldrich.com Studies on similar systems, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown a strong bias towards the keto tautomer in the solid state. nih.govresearchgate.net In solution, a dynamic equilibrium between the diol, keto-enol, and diketo forms would exist, with the predominant species depending on the solvent's polarity and pH.

The potential tautomeric forms include:

Diol form: this compound

Keto-enol forms: Such as 2-amino-4-hydroxy-5-iodo-1H-pyrimidin-6-one

Diketo form: 2-amino-5-iodo-1H,5H-pyrimidine-4,6-dione

Computational studies on isocytosine (B10225) (2-amino-3H-pyrimidin-4-one) further support the prevalence of amino-oxo forms over imino-hydroxy forms in aqueous solutions, suggesting the amino-diketo tautomer of the title compound would be significantly more stable. researchgate.net

Conformational Analysis:

Assuming the predominant diketo tautomer, the pyrimidine ring itself is likely to be nearly planar. However, the exocyclic amino group and the iodine atom introduce specific conformational considerations.

Amino Group Orientation: The amino group can rotate, but its orientation will be influenced by intramolecular hydrogen bonding with the adjacent carbonyl groups. This interaction would restrict its rotation and favor a planar arrangement with the pyrimidine ring.

Iodine Substituent: The bulky iodine atom at the C5 position will exert steric hindrance, potentially influencing the orientation of neighboring functional groups and affecting intermolecular interactions in the crystal lattice.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Key Features for 2-Amino-5-iodopyrimidine-4,6-dione Tautomer |

| ¹H NMR (in DMSO-d₆) | - N-H (Amide): Broad signals around 10.0-11.0 ppm. - -NH₂ (Amino): Broad singlet around 6.0-7.0 ppm. nih.gov |

| ¹³C NMR (in DMSO-d₆) | - C=O (Carbonyl): Resonances in the range of 160-170 ppm. - C-NH₂: Signal around 150-155 ppm. - C-I: A significantly shielded signal expected in the range of 80-95 ppm due to the heavy atom effect of iodine. nih.gov |

| IR Spectroscopy (cm⁻¹) | - N-H (Amide): Broad stretching vibrations from 3200-3400 cm⁻¹. - C=O (Amide): Strong stretching bands around 1650-1700 cm⁻¹. - N-H (Amino): Bending vibrations around 1600-1650 cm⁻¹. |

These predicted values are based on the analysis of similar pyrimidine structures. For instance, the ¹H NMR chemical shifts for the amide and amino protons in 5-substituted 2-amino-4,6-diols are consistently found in the regions mentioned. nih.gov The ¹³C NMR prediction for the C-I bond is based on the known shielding effects of iodine in aromatic systems. The IR data corresponds to the typical vibrational modes of cyclic amides and amino groups.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful tool to investigate reaction mechanisms that are otherwise difficult to study experimentally. For this compound, computational pathways can be modeled for its synthesis and subsequent reactions.

Synthesis Pathway: Iodination of 2-Aminopyrimidine-4,6-diol

The most direct synthesis would involve the electrophilic iodination of 2-aminopyrimidine-4,6-diol. Computational modeling can elucidate the mechanism of this reaction. A plausible pathway involves the following steps:

Formation of the Electrophile: In the presence of an oxidizing agent (e.g., AgNO₃ or I₂/nitrate (B79036) salts), molecular iodine is polarized or oxidized to generate a more potent electrophilic iodine species (I⁺). mdpi.comresearchgate.netsemanticscholar.org

Electrophilic Attack: The electron-rich pyrimidine ring, activated by the amino and hydroxyl/oxo groups, attacks the electrophilic iodine. The C5 position is the most likely site of attack due to electronic activation from the ortho and para nitrogen and oxygen atoms.

Intermediate Formation: A Wheland-type intermediate (a sigma complex) is formed, where the positive charge is delocalized across the pyrimidine ring.

Deprotonation: A base (e.g., water or the counter-ion of the iodine source) removes the proton from the C5 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Further Reactions:

The presence of multiple functional groups (amino, iodo, and amide/enol) makes this compound a versatile precursor for further chemical modifications. For example, the iodine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. Computational modeling of these subsequent reactions could help in designing synthetic routes to more complex molecules. For instance, the mechanism of N-arylation, similar to that seen in other aminopyrimidines, could be explored computationally.

Chemical Reactivity and Transformation Studies of 2 Amino 5 Iodopyrimidine 4,6 Diol

Reactivity of the C5-Iodo Substituent

The carbon-iodine bond at the C5 position is a key site for synthetic modification, enabling the introduction of a variety of functional groups through transition metal-catalyzed cross-coupling reactions and other transformations.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. While specific studies on 2-amino-5-iodopyrimidine-4,6-diol are not extensively documented, the reactivity of similar iodopyrimidine systems provides a strong basis for predicting its behavior in Suzuki-Miyaura, Sonogashira, and Heck reactions. The general reactivity trend for aryl halides in these couplings is I > Br > Cl, making the C5-iodo group an excellent handle for such transformations. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com For this compound, a Suzuki-Miyaura reaction would be expected to proceed under standard conditions to yield 5-aryl or 5-vinyl derivatives. The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in 1,4-dioxane (B91453) has been shown to be effective, suggesting similar conditions would be applicable here. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Arylboronic acid | 5-Arylpyrimidine | mdpi.com |

| Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | Arylboronic acid | 5-Arylpyrimidine | Inferred |

| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | Vinylboronic acid | 5-Vinylpyrimidine | Inferred |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction would introduce an alkynyl moiety at the C5 position of this compound. Copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org The coupling of iodo- and bromobenzenes with phenylacetylene (B144264) has been successfully achieved using a dipyridylpalladium complex in N-methylpyrrolidinone (NMP) at room temperature. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of Halopyrimidines

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 25-100 | Terminal Alkyne | 5-Alkynylpyrimidine | libretexts.orgyoutube.com |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | 25 | Terminal Alkyne | 5-Alkynylpyrimidine | libretexts.org |

| [Pd(dipyridyl)]Cl₂ | None | n-BuNH₂ | THF | 65 | Phenylacetylene | 5-Phenylalkynylpyrimidine | wikipedia.org |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This would result in the formation of a 5-alkenylpyrimidine derivative from this compound. The original Mizoroki-Heck reaction utilized iodobenzene (B50100) and styrene (B11656) with a palladium chloride catalyst. wikipedia.org

Table 3: Representative Conditions for Heck Reaction of Haloarenes

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂/PPh₃ | NaOAc | DMF | 100 | Alkene | 5-Alkenylpyrimidine | masterorganicchemistry.comyoutube.comorganic-chemistry.org |

| PdCl₂ | K₂CO₃ | NMP | 120 | Styrene | 5-Styrenylpyrimidine | wikipedia.org |

| Pd(PPh₃)₄ | Et₃N | Acetonitrile (B52724) | 80 | Acrylate | 5-Acrylatepyrimidine | organic-chemistry.org |

Nucleophilic Aromatic Substitution at C5

Nucleophilic aromatic substitution (SNAr) on the pyrimidine (B1678525) ring is generally facilitated by electron-withdrawing groups. While the dihydroxy/dione nature of the ring influences its electron density, direct substitution of the iodo group at C5 by a nucleophile is less common compared to substitution at positions activated by the ring nitrogens (C2, C4, C6). In many halopyrimidines, SNAr reactions preferentially occur at the C4 and C6 positions. mdpi.com For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, nucleophilic attack occurs at the chloro-substituted positions. mdpi.com Therefore, direct SNAr at C5 of this compound is expected to be challenging without significant activation.

Reductive Dehalogenation Pathways

The C5-iodo bond can be cleaved through reductive dehalogenation. This can be achieved using various reducing agents, including catalytic hydrogenation. This process would yield the parent compound, 2-aminopyrimidine-4,6-diol. This reaction can sometimes be an undesired side reaction during other transformations, such as palladium-catalyzed couplings, particularly under prolonged reaction times or in the presence of certain reagents. nih.gov

Transformations Involving the Amino Group at C2

The amino group at the C2 position of this compound is a versatile functional handle for a range of transformations, including acylation, alkylation, and condensation reactions. The nucleophilicity of this amino group is influenced by the electronic properties of the pyrimidine ring.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group at C2 can be readily acylated using acylating agents such as acid chlorides or anhydrides under basic conditions to form the corresponding amides. Studies on 2-amino-4-hydroxypyrimidines have shown that O-acylation can compete with N-acylation, particularly with bulky acylating agents. rsc.org However, N-acylation is a common transformation for aminopyrimidines. researchgate.net

Alkylation: Alkylation of the exocyclic amino group can be achieved with alkyl halides. However, the potential for alkylation at the ring nitrogen atoms (N1 or N3) or the oxygen atoms of the diol tautomer exists, leading to a mixture of products. The regioselectivity of alkylation is often dependent on the reaction conditions, such as the nature of the base and solvent. In some instances, N-alkylation of aminopyrimidines has been shown to decrease affinity in certain biological contexts compared to the free amine. nih.gov

Arylation: N-Arylation of the amino group can be accomplished through methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed coupling with an aryl halide.

Table 4: Representative Transformations of the Amino Group in Aminopyrimidines

| Reaction Type | Reagent | Conditions | Product | Reference |

| Acylation | p-Toluoyl chloride | Pyridine | N-Acyl derivative | rsc.org |

| Alkylation | Phenacyl bromide | Fusion, DMF | N-Alkylated imine | nih.gov |

| Condensation | Formaldehyde (B43269) | Neutral/alkaline, RT | N-Methylol derivative | Inferred |

Condensation Reactions with Carbonyl Compounds

The amino group at C2 can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). For instance, 2-aminopyrimidines have been shown to react with formaldehyde to yield N-methylol derivatives. ajol.info The reaction of 5,6-diaminouracil (B14702) derivatives with α-bromoacetophenones via a condensation reaction has also been reported. nih.gov It is expected that this compound would react similarly with various carbonyl compounds to form the corresponding imines, which can serve as intermediates for the synthesis of more complex heterocyclic systems.

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C2 position is susceptible to diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgyoutube.com This reaction would convert the amino group into a diazonium salt, a versatile intermediate.

The resulting 5-iodo-4,6-dihydroxypyrimidine-2-diazonium salt is expected to be relatively unstable, even at low temperatures, due to the electron-deficient nature of the pyrimidine ring. libretexts.org However, it could potentially undergo a variety of subsequent transformations:

Sandmeyer-type Reactions: The diazonium group could be displaced by various nucleophiles. For instance, treatment with copper(I) halides (CuCl, CuBr) would likely yield the corresponding 2-chloro- or 2-bromo-5-iodopyrimidine-4,6-diol.

Schiemann-type Reaction: Reaction with fluoroboric acid (HBF₄) could introduce a fluorine atom at the C2 position.

Hydrolysis: In an aqueous acidic medium, the diazonium group could be displaced by a hydroxyl group, leading to the formation of 5-iodouracil-4,6-diol, although this reaction may be complicated by the existing hydroxyl groups.

| Reactant | Reagent(s) | Expected Product | Reaction Type |

| This compound | 1. NaNO₂, HCl (0-5 °C) | 5-Iodo-4,6-dihydroxypyrimidine-2-diazonium chloride | Diazotization |

| 5-Iodo-4,6-dihydroxypyrimidine-2-diazonium chloride | CuCl | 2-Chloro-5-iodopyrimidine-4,6-diol | Sandmeyer |

| 5-Iodo-4,6-dihydroxypyrimidine-2-diazonium chloride | CuBr | 2-Bromo-5-iodopyrimidine-4,6-diol | Sandmeyer |

| 5-Iodo-4,6-dihydroxypyrimidine-2-diazonium chloride | HBF₄, heat | 2-Fluoro-5-iodopyrimidine-4,6-diol | Schiemann |

| 5-Iodo-4,6-dihydroxypyrimidine-2-diazonium chloride | H₂O, heat | 5-Iodouracil-4,6-diol | Hydrolysis |

Reactions at the Hydroxyl Groups at C4 and C6

The hydroxyl groups at C4 and C6 of this compound exist in tautomeric equilibrium with their keto forms (2-amino-5-iodo-1H-pyrimidine-4,6-dione). This tautomerism is a critical aspect of their reactivity.

Etherification and Esterification Reactions

The hydroxyl groups can potentially undergo etherification and esterification reactions, though these may require specific conditions to overcome the competing reactivity of the amino group and the acidic nature of the diol.

Etherification: Reaction with alkyl halides in the presence of a base could lead to the formation of O-alkylated products. The regioselectivity of this reaction would be influenced by the reaction conditions.

Esterification: Acylation with acid chlorides or anhydrides could yield the corresponding esters. Selective esterification of one hydroxyl group over the other, or over the amino group, would be a significant challenge. nih.govnih.gov

| Reaction Type | Reagent | Potential Product(s) | Notes |

| Etherification | CH₃I, K₂CO₃ | 2-Amino-4-methoxy-6-hydroxy-5-iodopyrimidine, 2-Amino-4,6-dimethoxy-5-iodopyrimidine | Mixture of products likely. |

| Esterification | Acetyl chloride, Pyridine | 2-Amino-4-acetoxy-6-hydroxy-5-iodopyrimidine, 2-Amino-4,6-diacetoxy-5-iodopyrimidine, N-acetylated products | Chemoselectivity is a key challenge. |

Halogenation to Dichloropyrimidine Derivatives

A common and important transformation of pyrimidine-4,6-diols is their conversion to the corresponding 4,6-dichloropyrimidines using a halogenating agent like phosphorus oxychloride (POCl₃). youtube.comwipo.intgoogle.com This reaction proceeds by converting the hydroxyl groups into better leaving groups, which are then displaced by chloride ions. The presence of the amino and iodo groups may influence the reaction conditions required. The resulting 2-amino-4,6-dichloro-5-iodopyrimidine would be a highly valuable intermediate for further functionalization via nucleophilic aromatic substitution.

Nucleophilic Displacement of Activated Hydroxyls

Once the hydroxyl groups are converted into better leaving groups, such as chloro groups, they become susceptible to nucleophilic displacement. bhu.ac.in A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce new functional groups at the C4 and C6 positions. mdpi.com The reactivity of the two chloro groups may differ, potentially allowing for sequential and regioselective substitutions.

Regioselectivity and Chemoselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity key considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. wikipedia.org For example, in acylation reactions, competition between the amino group and the hydroxyl groups would be a primary issue. Protecting group strategies might be necessary to achieve selective functionalization.

Regioselectivity comes into play when a reaction can occur at different positions on the pyrimidine ring. For instance, in nucleophilic aromatic substitution on the corresponding 2-amino-4,6-dichloro-5-iodopyrimidine, the relative reactivity of the C4 and C6 positions towards an incoming nucleophile would determine the product distribution. nih.govacs.org The electronic effects of the C2-amino and C5-iodo substituents would play a crucial role in directing the substitution. The electron-donating amino group would likely direct substitution to the C4 and C6 positions, while the bulky iodo group at C5 could sterically hinder reaction at the adjacent positions.

Mechanistic Investigations of Key Reaction Pathways

While specific mechanistic studies on this compound are not available, the mechanisms of the key reactions can be inferred from related systems.

Diazotization: The mechanism involves the formation of a nitrosonium ion (NO⁺) which acts as an electrophile and attacks the nitrogen of the primary amino group. A series of proton transfers and elimination of water leads to the diazonium ion. organic-chemistry.org

Halogenation with POCl₃: This reaction likely proceeds through the formation of a chlorophosphite ester intermediate. The pyrimidine ring's nitrogen atoms facilitate the subsequent displacement of the phosphate (B84403) group by a chloride ion in an SNAr-type mechanism.

Nucleophilic Aromatic Substitution (SNAr): The displacement of chloride from a 4,6-dichloropyrimidine (B16783) derivative would proceed via a Meisenheimer-like intermediate. The attack of a nucleophile forms a tetrahedral intermediate, which then rearomatizes by expelling the chloride leaving group. The stability of this intermediate, influenced by the substituents on the ring, determines the rate and regioselectivity of the reaction.

Advanced Applications of 2 Amino 5 Iodopyrimidine 4,6 Diol in Academic Research

Coordination Chemistry and Ligand Design

The presence of multiple nitrogen and oxygen atoms in 2-amino-5-iodopyrimidine-4,6-diol makes it an excellent candidate for use as a ligand in coordination chemistry. The lone pairs of electrons on the pyrimidine (B1678525) ring nitrogens, the amino group, and the hydroxyl groups can be donated to metal centers, forming stable coordination complexes. The iodo group can also participate in halogen bonding, further influencing the structure and reactivity of the resulting metal complexes.

Role as a Ligand in Transition Metal Catalysis (e.g., Palladium, Copper)

While direct catalytic applications of this compound are not extensively documented, its structural features suggest significant potential as a ligand in transition metal catalysis, particularly with palladium and copper. Transition metal catalysts are pivotal in a vast array of industrial organic processes, and the design of effective ligands is crucial for their performance. nih.gov

Palladium is a highly versatile catalyst in academia and industry, widely used in cross-coupling reactions and C-H activation. nih.gov The effectiveness of palladium catalysts is often enhanced by ligands that can tune the electronic and steric properties of the metal center. Amino-pyrimidine derivatives can act as effective ligands for palladium, facilitating a range of catalytic transformations. nih.gov For instance, amino acid-derived ligands have been successfully employed in palladium-catalyzed C-H functionalization reactions. hw.ac.uk Given its amino and pyrimidine functionalities, this compound could potentially chelate to a palladium center, influencing its catalytic activity and selectivity in reactions such as Suzuki-Miyaura or Heck couplings.

Copper complexes also play a significant role in catalysis and materials science. nih.govnih.gov The coordination of nitrogen- and oxygen-containing ligands to copper centers is a well-established strategy for creating active catalysts for various transformations, including oxidation and cross-coupling reactions. nih.gov The amino and diol groups of this compound could form stable chelates with copper ions, potentially leading to catalysts with unique reactivity profiles. For example, copper(I) π-complexes have been synthesized with ligands containing hydroxyl groups, demonstrating the feasibility of such interactions. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, transition metal complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been successfully prepared in an alcoholic medium. nih.gov Similarly, reacting this compound with salts of palladium or copper would be a straightforward approach to its metal complexes.

Characterization of these potential complexes would involve a suite of spectroscopic and analytical techniques.

| Technique | Information Gained | Analogous System Example |

| FTIR Spectroscopy | Confirmation of coordination by observing shifts in the vibrational frequencies of N-H, O-H, and C=N bonds. | In copper(II) and zinc(II) complexes with a Schiff base ligand, shifts in the imine bond frequency indicated coordination. nih.gov |

| NMR Spectroscopy | Elucidation of the complex's structure in solution by observing changes in the chemical shifts of protons and carbons upon coordination. | 1H and 13C NMR were used to characterize transition metal complexes of a triazole-based ligand. nih.gov |

| UV-Visible Spectroscopy | Investigation of the electronic transitions within the complex, providing insights into the coordination geometry. | The geometry of copper(II) complexes with a triazole ligand was suggested based on their UV-Vis spectra. nih.gov |

| X-ray Crystallography | Definitive determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. | The crystal structure of a copper(I) π-complex with 2-butyne-1,4-diol (B31916) revealed a trigonal-planar geometry. researchgate.net |

| Magnetic Susceptibility | Determination of the magnetic properties of paramagnetic metal centers. | Magnetic measurements helped to propose the geometry of various transition metal complexes. nih.gov |

Investigation of Metal-Ligand Interactions and Coordination Modes

Based on the structure of this compound, several coordination modes are conceivable. The bidentate chelation involving the N1 of the pyrimidine ring and the amino group is a common motif in related 2-aminopyrimidine (B69317) complexes. Alternatively, the diol functionality could also participate in coordination, leading to different chelation patterns. The iodine atom introduces the possibility of halogen bonding interactions with the metal center or other ligands in the coordination sphere.

In related systems, such as palladium complexes with indolyl-NNN-type ligands, the coordination environment has been thoroughly investigated, revealing specific bond lengths and angles that define the metal-ligand interaction. mdpi.com For example, the Pd-N bond lengths in these complexes are influenced by the steric and electronic nature of the ligand. mdpi.com Similar detailed structural analysis of this compound complexes would be crucial for understanding their reactivity and properties.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound is an ideal candidate for supramolecular assembly due to its multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyrimidine nitrogens and hydroxyl oxygens).

Self-Assembly via Hydrogen Bonding Networks

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into well-defined architectures. The amino and hydroxyl groups in this compound can readily participate in hydrogen bonding to form intricate networks. In analogous systems, such as 2-amino-4,6-dimethoxypyrimidine, molecules are linked by N-H···N hydrogen bonds to form chains of fused rings. nih.gov Similarly, 2-amino-4,6-dimethylpyrimidinium cations can form base pairs via N-H···N hydrogen bonds. nih.gov

The presence of both donor and acceptor groups in this compound allows for the formation of robust and predictable hydrogen-bonding motifs. These interactions can lead to the formation of one-, two-, or even three-dimensional supramolecular structures. The study of self-assembly in similar molecules, such as carbohydrate-functionalized terpyridinyl)arenes, has demonstrated the formation of complex nanofibers driven by intermolecular non-covalent interactions. researchgate.net

Formation of Cocrystals and Multicomponent Solids

Cocrystallization is a technique used in crystal engineering to modify the physical properties of solid materials by combining two or more different molecules in a crystalline lattice. The hydrogen bonding capabilities of this compound make it an excellent component for forming cocrystals.

By selecting appropriate co-formers that have complementary hydrogen bonding sites, it is possible to design and synthesize novel multicomponent solids with tailored properties. For example, the interaction between a 2-amino-4,6-dimethoxypyrimidinium cation and a thiophene-2-carboxylate (B1233283) anion is mediated by a pair of N—H⋯O hydrogen bonds, forming a distinct ring motif. researchgate.net This demonstrates the potential for this compound to form stable cocrystals with carboxylic acids or other molecules containing hydrogen bond acceptor groups. The resulting cocrystals could exhibit altered solubility, stability, or other physicochemical characteristics compared to the pure compound.

Design of Intermolecular Interactions for Directed Assembly

The strategic design of intermolecular interactions is fundamental to crystal engineering and the self-assembly of supramolecular structures. The molecular architecture of this compound offers several key features that can be exploited for the directed assembly of complex architectures. The amino and diol groups are excellent hydrogen bond donors and acceptors, enabling the formation of robust and directional hydrogen-bonding networks.

Furthermore, the iodine atom introduces the possibility of halogen bonding, a non-covalent interaction that has gained significant attention for its strength and directionality. The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or nitrogen on neighboring molecules. This allows for a hierarchical approach to self-assembly, where strong hydrogen bonds dictate the primary structure, and weaker halogen bonds provide further organization and stability.

The interplay of these interactions—hydrogen bonding and halogen bonding—can be used to guide the formation of specific one-dimensional tapes, two-dimensional sheets, or complex three-dimensional frameworks. The ability to control the assembly of molecules in the solid state is crucial for the rational design of materials with desired properties, such as porosity or specific electronic characteristics.

Design of Molecular Probes for Biochemical Research

The structural versatility of this compound makes it a promising scaffold for the design of molecular probes for biochemical research. Its pyrimidine core is a key component of nucleobases, suggesting its potential for integration into nucleic acids. wikipedia.orgwikipedia.orgs3waas.gov.in

Site-Specific Labeling of Biomolecules (e.g., oligonucleotides via functionalization of iodouridine derivatives)

The iodine atom on the pyrimidine ring is a key functional handle for site-specific labeling of biomolecules. This is particularly relevant for the modification of oligonucleotides. Iodinated nucleobase analogs can be incorporated into DNA or RNA strands during solid-phase synthesis. nih.govnih.gov The carbon-iodine bond can then be subjected to various cross-coupling reactions, such as Sonogashira or Suzuki couplings, to attach a wide range of functionalities, including fluorophores, affinity tags, or cross-linking agents. This provides a powerful method for the site-specific introduction of probes to study the structure, dynamics, and interactions of nucleic acids. alphathera.combroadpharm.com

The ability to label oligonucleotides at specific sites is crucial for a variety of applications, including fluorescence resonance energy transfer (FRET) studies, single-molecule imaging, and the development of diagnostic assays. nih.govscienceopen.com The use of this compound as a precursor for such modified nucleosides could offer a straightforward route to labeled oligonucleotides.

Development of Fluorescent or Spin-Labeled Probes

The pyrimidine scaffold of this compound can be chemically modified to create fluorescent or spin-labeled probes. rsc.orgresearchgate.netrsc.org The reactive iodine atom allows for the attachment of fluorophores through various coupling chemistries. This would result in a probe where the pyrimidine core could potentially interact with specific biological targets, and the attached fluorophore would report on these binding events through changes in its emission properties. Pyrimidine-based fluorescent probes have been developed for various applications, including the detection of specific enzymes or ions. rsc.orgresearchgate.netrsc.org

Similarly, the iodine can be replaced with a nitroxide radical via a suitable linker to generate a spin-labeled probe for use in electron paramagnetic resonance (EPR) spectroscopy. rsc.org Spin-labeled pyrimidine derivatives have been used to study the structure and dynamics of nucleic acids, particularly at abasic sites. nih.govrsc.org

Table 1: Potential Labeling Strategies for this compound

| Labeling Type | Functionalization Strategy | Potential Application |

| Fluorescent Labeling | Sonogashira or Suzuki coupling of a fluorescent dye to the iodine position. | FRET studies, cellular imaging, biosensing. |

| Spin Labeling | Attachment of a nitroxide radical via a linker at the iodine position. | EPR spectroscopy to study biomolecular structure and dynamics. |

| Biotinylation | Coupling of biotin (B1667282) to the iodine position for affinity purification. | Isolation and detection of binding partners. |

Exploration of Chemical Biology Tool Development

The development of novel chemical biology tools is essential for dissecting complex biological processes. sigmaaldrich.com this compound can serve as a versatile starting material for the synthesis of a variety of such tools. For instance, its structural similarity to nucleobases could be exploited to design inhibitors of enzymes involved in nucleic acid metabolism. nih.govmdpi.comacs.orgnih.gov The amino and diol groups can be further functionalized to create libraries of compounds for high-throughput screening.

Moreover, the iodine atom can be used to introduce photoreactive groups, creating photo-cross-linking probes to identify binding partners in a cellular context. The ability to form covalent bonds with target proteins upon photoactivation is a powerful technique for mapping protein-ligand interactions.

Contribution to Novel Materials Science Research

The same features that make this compound attractive for supramolecular assembly also position it as a valuable building block in materials science.

Integration into Functional Polymers or Frameworks

The diol functionality of this compound allows it to be used as a monomer in polymerization reactions to create functional polymers. tandfonline.comtandfonline.com For instance, it could be incorporated into polyesters or polyurethanes. The presence of the iodinated pyrimidine moiety within the polymer backbone or as a pendant group would impart unique properties to the material. The iodine atoms could serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties, such as its solubility, thermal stability, or refractive index. Iodine-containing polymers are known for their high refractive indices and radiopacity. researchgate.netresearchgate.netacs.org

Furthermore, the multitopic nature of this compound, with its multiple hydrogen bonding sites and potential for halogen bonding, makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). acs.orgacs.orgmdpi.comgoogle.comrsc.org In MOFs, the pyrimidine nitrogen atoms and the hydroxyl groups could coordinate to metal ions, while the amino group and the iodine atom could participate in secondary interactions to stabilize the framework. The resulting porous materials could have applications in gas storage, separation, and catalysis.

Table 2: Potential Material Applications of this compound

| Material Type | Role of the Compound | Potential Properties and Applications |

| Functional Polymers | Monomer | High refractive index materials, radiopaque polymers, modifiable polymers. |

| Metal-Organic Frameworks (MOFs) | Organic Ligand | Porous materials for gas storage, separation, and catalysis. |

| Covalent Organic Frameworks (COFs) | Monomer | Crystalline porous materials with tunable properties. |

Design of Optoelectronic or Sensor Materials

The unique combination of an electron-rich amino group, a heavy iodine atom, and hydrogen-bonding diol functionalities on an electron-deficient pyrimidine core makes this compound a compelling candidate for the design of novel optoelectronic and sensor materials. The inherent properties of this molecule suggest its utility in creating materials with tailored photophysical characteristics and responsive behaviors.

Recent research has highlighted the potential of pyrimidine derivatives in optoelectronics. For instance, various 2-aminopyrimidine derivatives have been investigated for their luminescent and non-linear optical properties. researchgate.net The electronic transitions within the pyrimidine ring system, often of the n–π* and π–π* type, are sensitive to substituent effects and the surrounding environment. In the case of this compound, the amino group acts as an electron-donating group, which can enhance fluorescence quantum yields, while the diol groups can participate in excited-state proton transfer, potentially leading to large Stokes shifts and unique emissive properties.